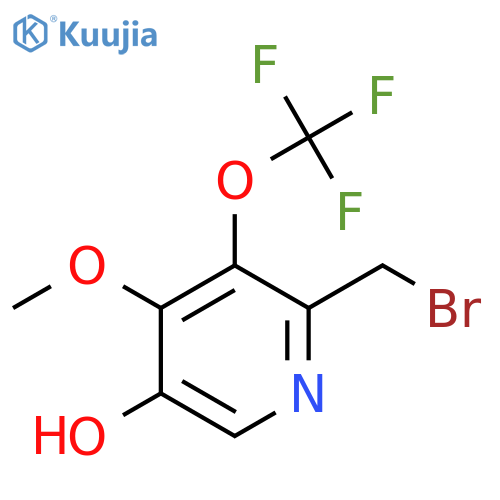

Cas no 1806036-37-2 (2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)

1806036-37-2 structure

商品名:2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine

CAS番号:1806036-37-2

MF:C8H7BrF3NO3

メガワット:302.045292139053

CID:4831780

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H7BrF3NO3/c1-15-7-5(14)3-13-4(2-9)6(7)16-8(10,11)12/h3,14H,2H2,1H3

- InChIKey: FEJZPQJQVPPROY-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=C(C(=CN=1)O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 229

- トポロジー分子極性表面積: 51.6

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095993-1g |

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine |

1806036-37-2 | 97% | 1g |

$1,490.00 | 2022-04-01 |

2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1806036-37-2 (2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量